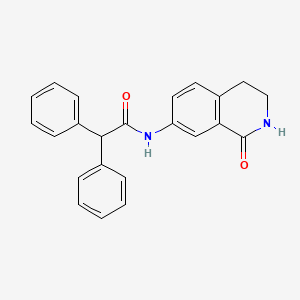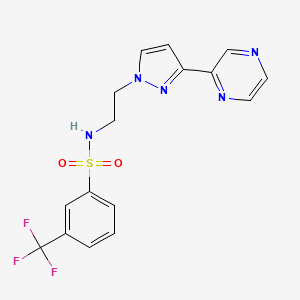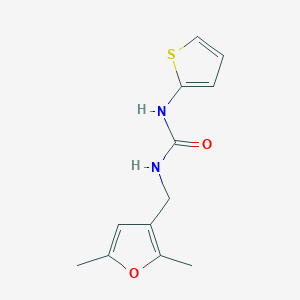
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives typically involves multi-step reactions, starting from readily available precursors. For example, derivatives similar to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea could be synthesized through reactions involving key functional groups present in the starting materials. While the exact synthesis pathway for this compound is not documented, related compounds have been synthesized through methods such as nucleophilic substitutions and condensation reactions, which are common in the synthesis of urea derivatives (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of urea derivatives is critical in determining their chemical and physical properties. Crystal structure analyses, such as X-ray diffraction, provide detailed information about the arrangement of atoms within a molecule. For example, the crystal structure of 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea reveals that except for specific groups, the molecule is planar, indicating how substituents can affect the overall molecular conformation and potentially its reactivity (Habibi et al., 2013).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, largely influenced by their functional groups. For instance, reactions involving urea and thiourea derivatives with different reagents can lead to the formation of numerous compounds, showcasing the versatility of these molecules in synthetic chemistry. The reactivity of these compounds often involves interactions of the urea functional group with acids, bases, or nucleophilic agents, leading to a wide range of chemical transformations (Butler & Hussain, 1981).
Physical Properties Analysis
The physical properties of urea derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various domains. These properties are influenced by the molecular structure, specifically the presence and arrangement of functional groups. For instance, the crystalline structure can affect the melting point, as seen in compounds with similar structures to 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea (Habibi et al., 2013).
科学的研究の応用
Synthesis and Characterization
Urea and its derivatives are synthesized through various methods, leading to compounds with potential applications in medicinal chemistry, materials science, and catalysis. For example, synthesis efforts have led to the development of urea/thiourea derivatives with antimicrobial, antioxidant activities, and applications in molecular docking studies, indicating their relevance in drug discovery and biological studies (Chandrasekhar et al., 2019).
Biological Activity
Several studies have focused on the biological activities of urea derivatives. For instance, synthesized urea/thiourea compounds showed promising antiproliferative action against certain cancer cells, highlighting their potential in developing new therapeutic agents (Esteves-Souza et al., 2006).
Material Science Applications
In material science, urea derivatives have been utilized in the synthesis of organic non-linear optical materials, demonstrating their utility in creating components for optical devices and technologies (Ravindrachary et al., 2005).
Chemical Reactions and Mechanisms
Research on the chemical reactions involving urea derivatives provides insights into their reactivity and potential applications in synthetic chemistry. For instance, studies on the interaction between urea molecules and metal complexes have shed light on mechanisms that could be exploited in catalysis and the synthesis of complex molecules (Barrios & Lippard, 2001).
特性
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8-6-10(9(2)16-8)7-13-12(15)14-11-4-3-5-17-11/h3-6H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMFRJPJHCHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

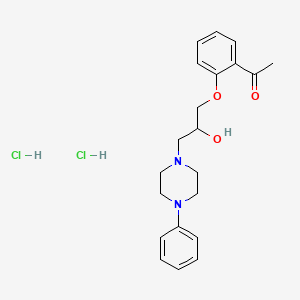

![3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)
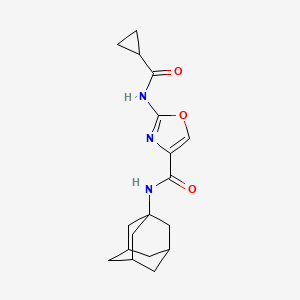
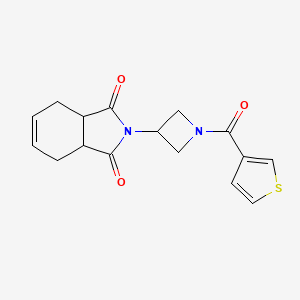
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
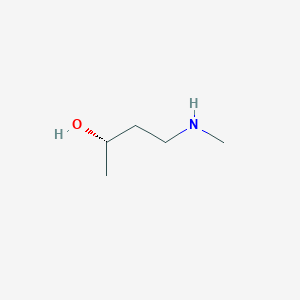
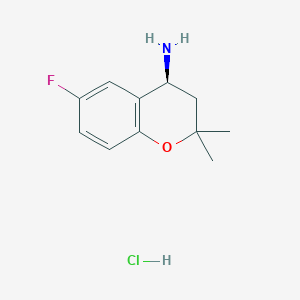
![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)


